5,7-Dihydroxychromone: A Technical Guide to its Natural Sources and Isolation
5,7-Dihydroxychromone: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,7-Dihydroxychromone is a naturally occurring chromone derivative that has garnered significant interest within the scientific community due to its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of the known natural sources of 5,7-dihydroxychromone and details the methodologies for its isolation and characterization. The document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Natural Sources of 5,7-Dihydroxychromone
5,7-Dihydroxychromone has been identified in a variety of plant species and as a fungal-induced phytoalexin. The primary natural sources reported in the literature are summarized in the table below.
| Table 1: Natural Sources of 5,7-Dihydroxychromone | |
| Source Type | Specific Organism(s) |
| Plants | Arachis hypogaea (Peanut), particularly the shells[1] |
| Garcinia mangostana (Mangosteen)[2] | |
| Garcinia conrauana (bark)[3] | |
| Adina rubescens | |
| Cassia obtusifolia (as a phytoalexin) | |
| Begonia nantoensis[4] | |
| Viscum coloratum[4] | |
| Plants of the genus Silybum | |
| Fungi | Induced in Cassia obtusifolia upon fungal infection |
Physicochemical and Spectroscopic Data
Accurate identification of 5,7-dihydroxychromone is reliant on its distinct physicochemical and spectroscopic properties. The following table summarizes key data for its characterization.
| Table 2: Physicochemical and Spectroscopic Data for 5,7-Dihydroxychromone | |
| Property | Value |
| Molecular Formula | C₉H₆O₄[2][3] |
| Molecular Weight | 178.14 g/mol [4] |
| Appearance | Yellow crystal |
| Melting Point | 272-273 °C[4] |
| Solubility | Soluble in methanol and DMSO[2][5] |
| UV-Vis λmax | 251, 258, 296 nm[2] |
| Mass Spectrometry | Monoisotopic Mass: 178.02660867 Da[4] |
| ¹H NMR | Data not explicitly found in the provided search results. |
| ¹³C NMR | Data not explicitly found in the provided search results. |
| Content in Peanut Shells | 0.59 mg/g[1] |
Isolation and Purification Protocols
General Experimental Workflow
The isolation of 5,7-dihydroxychromone from plant material typically involves extraction, partitioning, and chromatographic purification.
Detailed Methodologies
Step 1: Sample Preparation and Extraction
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Obtain the desired plant material (e.g., dried peanut shells).
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Grind the material into a fine powder to increase the surface area for extraction.
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Perform a Soxhlet extraction or maceration with a suitable solvent such as methanol for an extended period (e.g., 24-48 hours) to extract a broad range of compounds, including 5,7-dihydroxychromone.
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Filter the extract to remove solid plant debris.
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Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
Step 2: Solvent Partitioning
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Suspend the crude extract in water to form an aqueous suspension.
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Perform liquid-liquid partitioning with a series of immiscible solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate). 5,7-dihydroxychromone, being moderately polar, is expected to partition into the ethyl acetate fraction.
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Collect the ethyl acetate fraction and evaporate the solvent to yield an enriched extract.
Step 3: Chromatographic Purification
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Subject the enriched extract to column chromatography using a stationary phase such as silica gel.[6]
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Elute the column with a gradient solvent system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).[6]
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Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the target compound.
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Pool the fractions containing 5,7-dihydroxychromone.
Step 4: Final Purification
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For higher purity, subject the pooled fractions to preparative high-performance liquid chromatography (HPLC).[6]
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Alternatively, recrystallization from a suitable solvent can be employed to obtain pure crystalline 5,7-dihydroxychromone.
Step 5: Structural Elucidation
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Confirm the identity and purity of the isolated compound using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and UV-Visible spectroscopy.[3]
Key Signaling Pathways Modulated by 5,7-Dihydroxychromone
5,7-Dihydroxychromone has been shown to exert its biological effects through the modulation of key cellular signaling pathways, primarily the Nrf2/ARE and PPARγ pathways.
Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a critical role in the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like 5,7-dihydroxychromone, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-dependent genes.
PPARγ Signaling Pathway
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. Ligand activation of PPARγ leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby regulating their transcription.
Conclusion
5,7-Dihydroxychromone represents a promising natural compound with significant therapeutic potential. This guide has provided a consolidated overview of its natural sources and a generalized protocol for its isolation and characterization. The elucidation of its mechanisms of action through pathways like Nrf2/ARE and PPARγ further underscores its importance in drug discovery and development. Further research is warranted to explore its full therapeutic utility and to develop optimized and scalable isolation procedures from its natural sources.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. syntides.com [syntides.com]
- 4. 5,7-Dihydroxychromone | C9H6O4 | CID 5281343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5,7-Dihydroxychromone | Nrf2 activator | Mechanism | Concentration [selleckchem.com]
- 6. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
